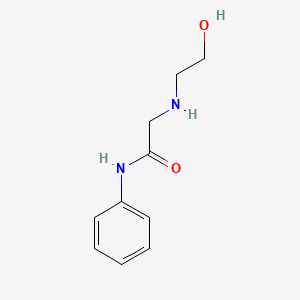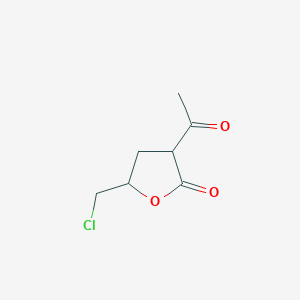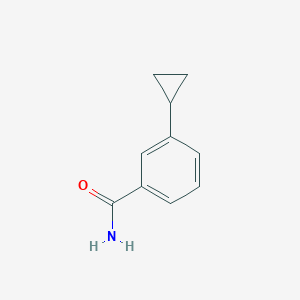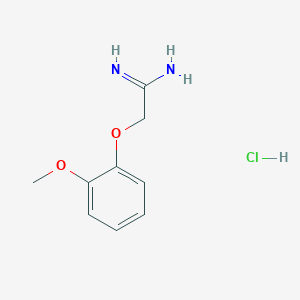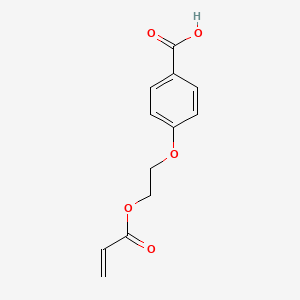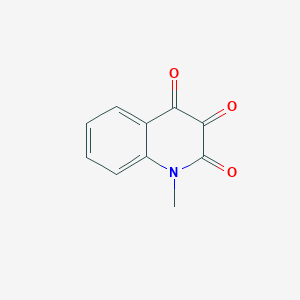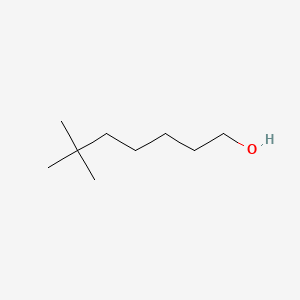![molecular formula C11H12F3NO B1627636 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine CAS No. 308386-24-5](/img/structure/B1627636.png)
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine
概要
説明
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine is an organic compound that features a pyrrolidine ring bonded to a phenoxy group, which is further substituted with a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine typically involves the reaction of 4-(trifluoromethyl)phenol with pyrrolidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce alcohols or amines.
科学的研究の応用
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is utilized in the production of agrochemicals and materials with enhanced properties, such as increased resistance to degradation.
作用機序
The mechanism by which 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)phenol: A precursor in the synthesis of 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine.
Trifluoromethylpyridine: Another fluorinated compound with applications in pharmaceuticals and agrochemicals.
Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group.
Uniqueness
This compound is unique due to the combination of its pyrrolidine ring and trifluoromethyl-substituted phenoxy group. This structure imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it valuable in various applications.
特性
IUPAC Name |
3-[4-(trifluoromethyl)phenoxy]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)8-1-3-9(4-2-8)16-10-5-6-15-7-10/h1-4,10,15H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAYMJNBVVDVHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595828 | |
| Record name | 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308386-24-5 | |
| Record name | 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

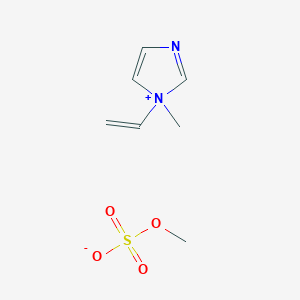
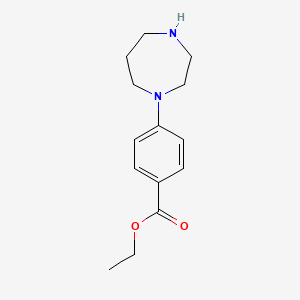
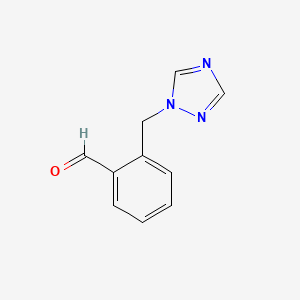
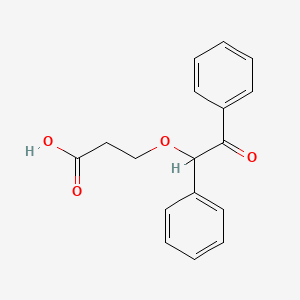
![octacyclo[15.10.1.02,6.03,16.04,13.05,10.021,28.022,27]octacosa-1,3(16),4(13),5(10),6,8,11,14,17,19,21(28),22,24,26-tetradecaene](/img/structure/B1627560.png)

